molecular formula C16H17N3S B1387436 4-isopropyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1105194-73-7

4-isopropyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No. B1387436
CAS RN: 1105194-73-7
M. Wt: 283.4 g/mol
InChI Key: AMYVRTNWQTZALW-UHFFFAOYSA-N
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Description

4-isopropyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a chemical compound that belongs to the family of benzothiazole derivatives. It has recently gained attention in scientific research due to its potential applications in the field of medicinal chemistry.

Mechanism Of Action

The mechanism of action of 4-isopropyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. It may also exert neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
Studies have shown that 4-isopropyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine can induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells unharmed. It has also been shown to reduce the production of reactive oxygen species (ROS) in the brain, which can contribute to neurodegenerative diseases. Additionally, it has been found to decrease the levels of pro-inflammatory cytokines in the brain, suggesting anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One advantage of using 4-isopropyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine in lab experiments is its high yield and purity. Additionally, its potential applications in the field of medicinal chemistry make it a promising compound for further research. However, one limitation is the limited understanding of its mechanism of action, which makes it difficult to optimize its use in experiments.

Future Directions

There are several potential future directions for research on 4-isopropyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further investigation of its anti-cancer activity may lead to the development of new cancer therapies. Finally, more research is needed to fully understand its mechanism of action and optimize its use in lab experiments.

Scientific Research Applications

4-isopropyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-cancer activity, particularly against breast cancer cells. Additionally, it has been investigated for its potential as a neuroprotective agent, with promising results in animal models of neurodegenerative diseases.

properties

IUPAC Name

4-propan-2-yl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3S/c1-11(2)13-7-5-8-14-15(13)19-16(20-14)18-10-12-6-3-4-9-17-12/h3-9,11H,10H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYVRTNWQTZALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901187907
Record name 4-(1-Methylethyl)-N-(2-pyridinylmethyl)-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901187907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isopropyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

CAS RN

1105194-73-7
Record name 4-(1-Methylethyl)-N-(2-pyridinylmethyl)-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105194-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Methylethyl)-N-(2-pyridinylmethyl)-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901187907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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